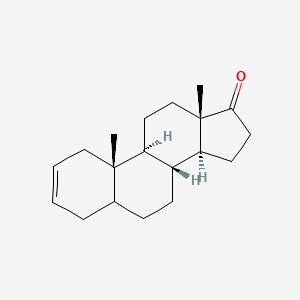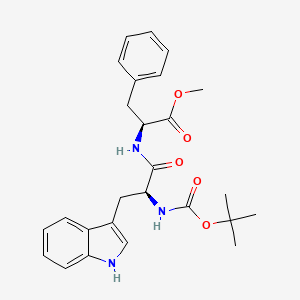
Androst-2-en-17-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Androst-2-en-17-one is an endogenous, naturally occurring, orally active anabolic-androgenic steroid and a derivative of dihydrotestosterone. It is a metabolite of dehydroepiandrosterone in the body and is also a pheromone found in elephants and boars . This compound has been studied for its potential as a steroidal aromatase inhibitor and has applications in various fields, including chemistry, biology, medicine, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Androst-2-en-17-one involves several steps. One method includes the use of 4-androstenedione as a raw material, which undergoes etherification protection, palladium carbon-catalyzed hydrogenation reduction, and acid-catalyzed hydrolysis deprotection reactions . Another method involves the use of a loaded heteropoly acid catalyst to reflux and remove 3-hydroxyl from epiandrosterone in an organic solvent, followed by ethanol recrystallization to obtain the pure product .
Industrial Production Methods: Industrial production methods focus on optimizing reaction conditions to reduce side reactions, by-products, and impurities while increasing synthesis yield and product purity. For example, the use of solid-phase acid catalysts and environmentally friendly processes can significantly reduce production costs and improve product quality .
Chemical Reactions Analysis
Types of Reactions: Androst-2-en-17-one undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and properties for different applications.
Common Reagents and Conditions: Common reagents used in these reactions include palladium on carbon for hydrogenation, p-toluenesulfonic acid for acid-catalyzed reactions, and triethyl orthoformate for etherification . Reaction conditions typically involve controlled temperatures and pressures to ensure optimal yields and product purity.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, such as 2,3-dihydroxy-5-androstan-17-one, which are used in doping control and other applications .
Scientific Research Applications
Androst-2-en-17-one has a wide range of scientific research applications. In chemistry, it is used as a precursor for synthesizing other steroidal compounds. In biology, it is studied for its role as a pheromone and its effects on animal behavior . In medicine, it is investigated for its potential as a steroidal aromatase inhibitor, which could have implications for treating hormone-related conditions . In industry, it is used in the production of various steroidal drugs and supplements .
Mechanism of Action
The mechanism of action of Androst-2-en-17-one involves its interaction with androgen receptors and its potential role as an androgen prohormone . It may also act as a steroidal aromatase inhibitor, affecting the conversion of androgens to estrogens . The molecular targets and pathways involved include the androgen receptor pathway and the aromatase enzyme pathway.
Comparison with Similar Compounds
Similar Compounds: Similar compounds to Androst-2-en-17-one include desoxymethyltestosterone (17α-methyl-5α-androst-2-en-17β-ol) and other derivatives of dihydrotestosterone . These compounds share structural similarities and may have overlapping biological activities.
Uniqueness: What sets this compound apart is its specific structure and its role as a naturally occurring pheromone in certain animals . Additionally, its potential as a steroidal aromatase inhibitor makes it unique among similar compounds .
Properties
IUPAC Name |
(8R,9S,10S,13S,14S)-10,13-dimethyl-1,4,5,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28O/c1-18-11-4-3-5-13(18)6-7-14-15-8-9-17(20)19(15,2)12-10-16(14)18/h3-4,13-16H,5-12H2,1-2H3/t13?,14-,15-,16-,18-,19-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISJVDMWNISUFRJ-HQEMIIEJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2=O)CCC4C3(CC=CC4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4[C@@]3(CC=CC4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![disodium;(2R)-3-[[(2S,5R,6R)-2-carboxy-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptan-6-yl]amino]-3-oxo-2-thiophen-3-ylpropanoate;(2R,3Z,5R)-3-(2-hydroxyethylidene)-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B7889841.png)
![(2R)-2-azaniumyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate](/img/structure/B7889855.png)






![[2-[(2-acetamido-6-oxo-3H-purin-9-yl)methoxy]-3-acetyloxypropyl] acetate](/img/structure/B7889912.png)

